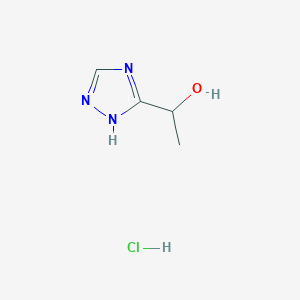

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporating in the structure of 1,2,4-triazole ring have shown anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .

Synthesis Analysis

The synthesis of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol was reported using dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .

Molecular Structure Analysis

The structures of the realized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .

Chemical Reactions Analysis

Alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy)methyl bromide, propargyl bromide, and chloroacetamide in the presence of K2CO3/DMF produced the S-alkylation products .

科学研究应用

Pharmaceutical Applications

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Applications

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent . Compounds containing a triazole exhibit broad biological activities, such as antimicrobial .

Anti-inflammatory Applications

1,2,4-Triazole possess broad spectrum of therapeutically interesting drug candidates such as anti-inflammatory . They also exhibit anti-inflammatory activities .

Anticancer Applications

1,2,4-Triazoles have been used in the drug-discovery studies against cancer cells . They also exhibit anticancer activities .

Antifungal Applications

Various medicines such as Fluconazole, which contain the 1,2,4-triazole group, are common and well known . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Material Science Applications

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They have an important application value in various fields, such as agrochemistry and material chemistry .

作用机制

Target of Action

1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes involved in critical cellular processes. For instance, some 1,2,4-triazole derivatives have been found to interact with the aromatase enzyme, a key player in the biosynthesis of estrogens .

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds . This interaction can lead to the inhibition of the target enzyme’s activity, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

The inhibition of the target enzyme can affect various biochemical pathways. For instance, if the target is the aromatase enzyme, the compound’s action could disrupt the biosynthesis of estrogens, leading to downstream effects on hormone-dependent processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, if the compound targets the aromatase enzyme, its inhibition could lead to a decrease in estrogen production, which could have various effects depending on the context, such as potential anticancer activity against estrogen-dependent cancers .

安全和危害

属性

IUPAC Name |

1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCHAKTKBLJGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)

![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)

![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)

![2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2385413.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)